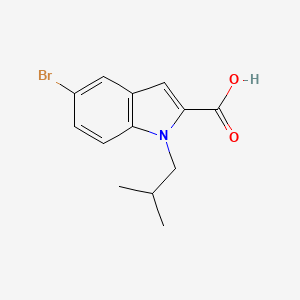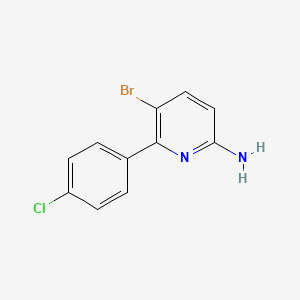
5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of such compounds often involves methods like palladium-catalyzed cross-coupling reactions . For instance, the Suzuki-Miyaura coupling is a popular method for creating carbon-carbon bonds by coupling boronic acids with organic halides .Chemical Reactions Analysis
The compound contains reactive sites that could undergo various chemical reactions. For example, the bromine atom at the 5th position could be replaced by other groups in a nucleophilic substitution reaction. The amine group at the 2nd position could also react with acids to form amides .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, it would likely be a solid at room temperature, and its solubility in water would depend on the specific substituents present in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine is used in the synthesis of various chemical compounds. A study by Wang et al. (2008) describes the synthesis of a Schiff base compound involving a similar bromo-chloro-phenyl-pyridin compound, highlighting its use in creating new molecular structures with potential applications in various fields, including materials science and pharmaceuticals (Wang, Nong, Sht, & Qi, 2008).
Halogen-rich Intermediate for Synthesis
Another study by Wu et al. (2022) focuses on using a halogen-rich pyridine derivative, closely related to 5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine, as an intermediate for synthesizing pentasubstituted pyridines. These compounds are valuable in medicinal chemistry, demonstrating the role of such compounds in developing new medicinal agents (Wu, Porter, Frennesson, & Saulnier, 2022).
Anticancer Activity
In the field of cancer research, Demirci and Demirbas (2019) conducted a study on novel Mannich bases derived from pyridine-ylamine compounds, including those similar to 5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine. These compounds showed moderate cytotoxic activity against prostate cancer cells, indicating potential applications in cancer therapy (Demirci & Demirbas, 2019).
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines
Research by Schlosser, Lefebvre, and Ondi (2006) explores the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines, utilizing compounds akin to 5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine. This study emphasizes the importance of such compounds in developing new materials with unique chemical properties (Schlosser, Lefebvre, & Ondi, 2006).
Bifunctional Oligo-α-aminopyridines
Hasan et al. (2003) discuss the synthesis of bifunctional oligo-α-aminopyridine ligands, which involve derivatives of pyridin-ylamine. These compounds have applications in coordination chemistry and potentially in catalysis and materials science (Hasan, Tan, Lin, Lee, Lee, Lin, & Peng, 2003).
Quantum Mechanical Investigations and Biological Activities
A study by Ahmad et al. (2017) on novel pyridine-based derivatives synthesized via Suzuki cross-coupling reaction highlights the utility of pyridin-ylamine derivatives in quantum mechanical investigations and biological activities. These compounds can be used in the development of new pharmaceuticals and materials (Ahmad, Rasool, Ikram, Khan, Mahmood, Ayub, Zubair, Al-Zahrani, Rana, Akhtar, & Alitheen, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-6-(4-chlorophenyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrClN2/c12-9-5-6-10(14)15-11(9)7-1-3-8(13)4-2-7/h1-6H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTDOHKUOIPFAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=N2)N)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-(4-chloro-phenyl)-pyridin-2-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



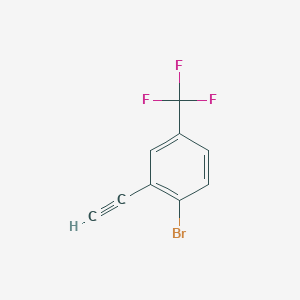
![1-[4-(3,5-Dichlorophenoxy)-phenyl]-ethylamine hydrochloride](/img/structure/B1412772.png)
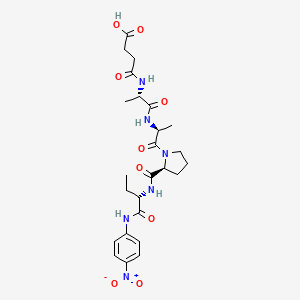
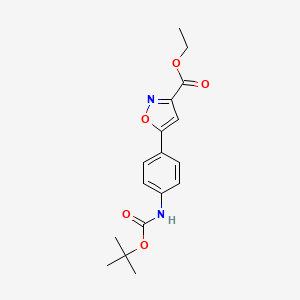
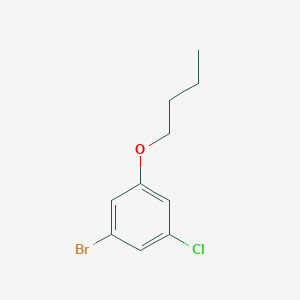
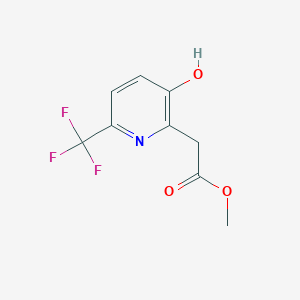
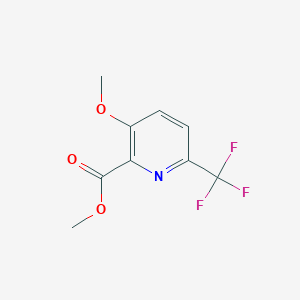
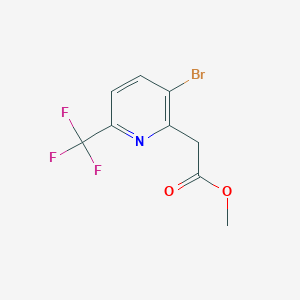
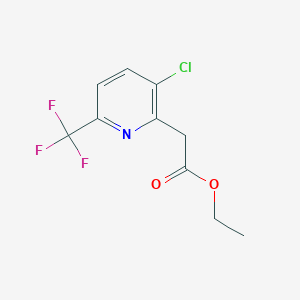
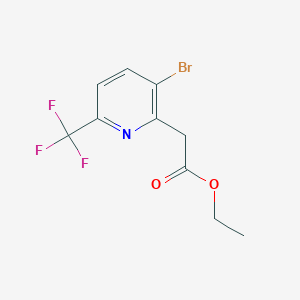
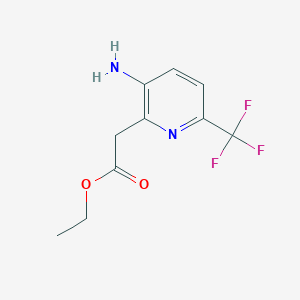
![2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate](/img/structure/B1412788.png)
![4-[(Oxan-4-yl)methyl]-1,4-diazepan-5-one hydrochloride](/img/structure/B1412790.png)
